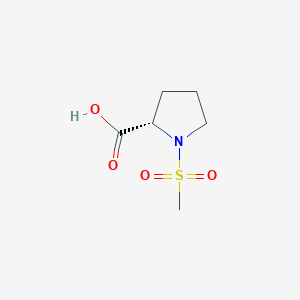

1-(methylsulfonyl)-L-Proline

Descripción general

Descripción

Methylsulfonylmethane (MSM) is an organosulfur compound with the formula (CH3)2SO2 . It is a colorless solid that features the sulfonyl functional group and is the simplest of the sulfones . It is relatively inert chemically and is able to resist decomposition at elevated temperatures .

Synthesis Analysis

The synthesis of sulfone compounds often involves the use of organocatalytic Michael addition . For example, the synthesis of a sulfone analog of an oseltamivir precursor involved cyclization of two advanced building blocks via a one-pot Michael addition and Horner–Wadsworth–Emmons reaction .Molecular Structure Analysis

The molecular structure of sulfone compounds can be analyzed using various techniques such as 1H NMR, 13C NMR, mass spectral and in silico docking analyses .Chemical Reactions Analysis

Sulfonylation reactions using potassium/sodium metabisulfite as the sulfur dioxide surrogate have been developed rapidly . In most cases, the transformations go through radical processes with the insertion of sulfur dioxide under mild conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its structure and the presence of functional groups . For example, MSM is a white crystalline solid with a density of 1.45 g/cm3 .Aplicaciones Científicas De Investigación

Cryobiological Applications in Mammalian Oocyte Cryopreservation

L-proline, a natural cryoprotectant, has shown promise in mammalian oocyte cryopreservation. A study by Zhang et al. (2016) demonstrated that L-proline can significantly enhance the survival rate of thawed mouse oocytes when combined with lower concentrations of traditional cryoprotectants like DMSO and ethylene glycol. This suggests potential applications in human oocyte vitrification, offering a less toxic alternative to conventional methods (Zhang et al., 2016).

Catalytic Applications in Enantioselective Reactions

Proline-derived compounds have been used as catalysts in enantioselective reactions. Berkessel et al. (2004) synthesized N-arylsulfonyl derivatives of L-proline amide, which demonstrated high enantioselectivity in direct aldol reactions. This highlights the potential of proline derivatives as versatile catalysts in organic synthesis (Berkessel et al., 2004).

Role in Stereoselective Michael Addition

Proline-derived catalysts have also been effective in stereoselective Michael addition reactions. Singh et al. (2013) utilized (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine, derived from L-proline, for the asymmetric Michael addition of cyclohexanone and cyclopentanone to β-nitrostyrenes, achieving high yields and stereoselectivity (Singh et al., 2013).

Industrial and Pharmaceutical Applications

L-proline analogues, due to their unique role in protein folding and structure, have significant industrial and pharmaceutical applications. For example, microorganisms resistant to L-proline analogues have been used for overproducing L-proline. Additionally, certain proline analogues have shown promise in antitumor activity tests (Bach & Takagi, 2013).

Synthesis of Aryl Sulfones

L-proline promoted CuI-catalyzed reactions have been used for synthesizing aryl sulfones, demonstrating good yields and tolerance to a wide range of functional groups. This method has been applied to produce L-phenylalanine derivatives, indicating its utility in synthesizing complex molecules (Zhu & Ma, 2005).

Chiral NMR Solvating Agents

Proline and its derivatives have been evaluated as chiral NMR solvating agents. Hagan et al. (2009) studied water-soluble sulfonated calix[4]resorcinarenes with L-proline and hydroxyproline groups, finding them effective in enantiomeric discrimination in NMR spectroscopy (Hagan, O'Farrell, & Wenzel, 2009).

Mecanismo De Acción

Target of Action

The primary target of 1-(methylsulfonyl)-L-Proline is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain .

Mode of Action

This compound interacts with its target, COX-2, by inhibiting its activity . This inhibition reduces the production of pro-inflammatory mediators, prostaglandins

Biochemical Pathways

The inhibition of COX-2 by this compound affects the arachidonic acid (AA) pathway . Normally, AA is converted into prostaglandins by COX-2. By inhibiting COX-2, this compound prevents this conversion, thereby reducing the production of prostaglandins . This results in a decrease in inflammation and pain.

Pharmacokinetics

Similar compounds have been evaluated for their in silico adme properties . These studies suggest that such compounds may have good bioavailability and selective inhibition to the COX-2 isozyme

Result of Action

The inhibition of COX-2 by this compound leads to a reduction in the production of prostaglandins, key mediators of inflammation and pain . This results in anti-inflammatory effects, making this compound potentially useful in the treatment of conditions characterized by inflammation and pain.

Safety and Hazards

Direcciones Futuras

The development of robust synthetic methods for the generation of a diverse collection of heterocyclic molecules can accelerate the drug discovery programme . The key step of this approach could be an asymmetric organocatalytic Michael addition of an alkoxyacetaldehyde to a nitroalkene, followed by a Michael addition and Horner–Wadsworth–Emmons (HWE) reaction to complete the assembly of the cyclohexene core .

Propiedades

IUPAC Name |

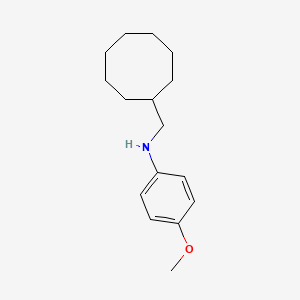

(2S)-1-methylsulfonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S/c1-12(10,11)7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGVCJOXRWBEJDW-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)N1CCC[C@H]1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

360045-22-3 | |

| Record name | (2S)-1-methanesulfonylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-propylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2922691.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2922693.png)

![N-(4-Isopropylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2922694.png)

![6-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2922695.png)

![7-(4-(4-fluorobenzyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2922696.png)

![2-(2,4-Difluorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2922700.png)

![8-cyclopentyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2922702.png)

![3-(3,4-dimethoxyphenyl)-6-(2-hydroxyethyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2922703.png)

![4-(dimethylamino)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2922709.png)

![1-([2,3'-Bipyridin]-3-ylmethyl)-3-(4-fluorophenyl)urea](/img/structure/B2922711.png)